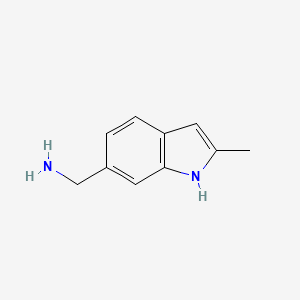

(2-Methyl-1H-indol-6-yl)methanamine

Description

Significance of the Indole (B1671886) Core in Organic and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. chim.itmdpi.com Its prevalence in nature, most notably in the essential amino acid tryptophan and its derivatives like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), underscores its fundamental biological importance. nih.gov This natural occurrence has long inspired chemists to explore the synthesis and biological activities of a myriad of indole-containing compounds. nih.govmdpi.comopenmedicinalchemistryjournal.com

The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it a versatile building block in organic synthesis. mdpi.com It readily undergoes electrophilic substitution, primarily at the C3 position, allowing for extensive functionalization and the creation of diverse molecular architectures. mdpi.com This chemical tractability has enabled the development of numerous synthetic methodologies aimed at producing complex indole derivatives. openmedicinalchemistryjournal.com

In medicinal chemistry, the indole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity. mdpi.com This promiscuity arises from the scaffold's capacity to mimic peptide structures and engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like enzymes and receptors. Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory (e.g., Indomethacin), anticancer (e.g., Vincristine), and antihypertensive (e.g., Reserpine) treatments. mdpi.comnih.gov The continuous exploration of indole chemistry promises the discovery of novel therapeutic agents with improved efficacy and novel mechanisms of action. mdpi.com

Overview of Indole Methanamine Derivatives in Contemporary Research

Within the broad class of indole derivatives, those featuring a methanamine (-CH₂NH₂) substituent have garnered considerable attention in contemporary research. The introduction of this functional group can significantly influence a molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity, which are crucial for molecular recognition and biological activity.

Research into indole methanamine derivatives has spanned various substitution patterns on the indole ring. For instance, (2,3-Dihydro-1H-indol-5-yl)methanamine has been synthesized as a key intermediate for creating a library of disubstituted 1-(indolin-5-yl)methanamines with potential pharmacological applications. mdpi.com The synthesis and biological evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been explored for their potential as tubulin polymerization inhibitors in cancer therapy. nih.gov

Furthermore, the position of the methanamine group on the indole ring is a critical determinant of its biological effects. For example, the main impurity of the drug Sumatriptan, a medication used to treat migraines, is a complex indole derivative featuring a methanamine-related side chain. umich.edu The study of such derivatives is crucial for understanding drug stability and pharmacology. The general class of indole-6-methanamines, to which (2-Methyl-1H-indol-6-yl)methanamine belongs, are valuable building blocks in drug discovery programs. sigmaaldrich.com

Research Context and Scope for this compound

The specific compound, this compound, is a member of the 2-methylindole (B41428) and indole-6-methanamine families. The 2-methylindole moiety is a common structural feature in various biologically active compounds and is often used as a starting material in the synthesis of more complex molecules. o2hdiscovery.co For instance, derivatives of 2-methylindole have been investigated in the context of creating novel quinoxaline (B1680401) compounds. acs.org

Future research could focus on the efficient synthesis of this compound and the exploration of its biological properties, potentially as an inhibitor of enzymes like monoamine oxidase, given the structural similarities to other known inhibitors. mdpi.com Its utility as a synthon for more complex, biologically active molecules also remains an area ripe for investigation.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

(2-methyl-1H-indol-6-yl)methanamine |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,6,11H2,1H3 |

InChI Key |

XFDJTZHMJBBKHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)CN |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies

Reactions Involving the Primary Amine Group at C6

The primary amine group attached to the C6 position of the indole (B1671886) ring is a key site for derivatization, enabling the introduction of a variety of functional groups through several important reactions.

The primary amine of (2-Methyl-1H-indol-6-yl)methanamine readily undergoes N-acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for modifying the electronic properties of the amine.

N-alkylation introduces alkyl groups onto the nitrogen atom. Classical methods often employ an alkyl halide in the presence of a base. rsc.org The degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reagents and reaction conditions. For instance, the use of sodium hydride and an alkyl halide in a solvent like THF or DMF is a common approach for N-alkylation of indole-containing compounds. rsc.org

N-sulfonylation , the reaction with sulfonyl chlorides, yields sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group can act as a key pharmacophore. For example, the reaction of an indole derivative with phenylsulfonyl chloride can lead to the formation of a stable N-sulfonylated product. nih.gov

| Reaction Type | Reagent Class | Functional Group Introduced |

| N-Acylation | Acid chlorides, Anhydrides | Acyl (R-C=O) |

| N-Alkylation | Alkyl halides, Tosylates | Alkyl (R) |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonyl (R-SO2) |

The primary amine can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comnih.govyoutube.com These imines can be further reduced to secondary amines. The formation of a β-hydroxy carbonyl compound through an aldol-type reaction is also a possibility, which can then undergo dehydration to form a stable α,β-unsaturated system. youtube.comyoutube.com

Functionalization of the Indole Nitrogen (N1)

The nitrogen atom within the indole ring (N1) can also be a site for functionalization, although its reactivity is influenced by the electronic nature of the indole system. N-alkylation of the indole nitrogen typically requires a strong base, such as sodium hydride, to deprotonate the N-H bond, followed by reaction with an alkylating agent. rsc.orgd-nb.info The choice of base and solvent can significantly influence the regioselectivity of alkylation, especially in indole systems with multiple potential reaction sites. d-nb.info For instance, studies on related indole systems have shown that using sodium hydride in THF can favor N-1 alkylation. nih.gov

Modifications and Substitutions on the Indole Ring System (C2, C3, C4, C5, C7)

The indole ring itself is amenable to various substitution reactions, allowing for the introduction of functional groups at different positions. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. However, the existing methyl group at C2 directs further substitution.

Research on related indole structures demonstrates that the C3 position is often the most reactive site for alkylation with electrophiles like enamides in the presence of a Brønsted or Lewis acid catalyst. mdpi.com Substitutions at other positions, such as C4, C5, and C7, can also be achieved, often requiring more specific synthetic strategies. The electronic properties of substituents already present on the indole ring can influence the regioselectivity of subsequent reactions. mdpi.com

| Position | Typical Reaction Type | Common Reagents |

| C3 | Electrophilic Alkylation | Enamides, Grignard reagents |

| C4, C5, C7 | Directed Substitution | Various, depending on desired functional group |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this compound. nih.govuwindsor.cathieme-connect.de To utilize these reactions, the indole ring typically needs to be pre-functionalized with a halide or a triflate group.

Common palladium-catalyzed cross-coupling reactions applicable to indole systems include:

Suzuki Coupling: Reaction with boronic acids or esters.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups onto the indole scaffold, providing access to a wide range of complex derivatives. orientjchem.org For example, the palladium-catalyzed annulation of 2-haloanilines with alkynes is a significant method for synthesizing indole ring systems. orientjchem.org

Applications in Medicinal Chemistry Research and Chemical Biology in Vitro and Computational Studies

Role as a Versatile Chemical Scaffold and Building Block

The (2-Methyl-1H-indol-6-yl)methanamine core is considered a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. researchgate.net The indole (B1671886) ring itself mimics the structure of tryptophan, allowing it to interact with a wide range of proteins. chula.ac.th The specific substitution pattern of this compound offers distinct advantages for synthetic modification and the exploration of structure-activity relationships (SAR). The aminomethyl group at the 6-position serves as a crucial functional handle, enabling chemists to readily introduce a variety of substituents, linkers, or larger molecular systems, thereby generating extensive libraries of compounds for biological screening. nih.govresearchgate.net

The indole skeleton is a fundamental component of many complex natural products, particularly indole alkaloids, which exhibit a wide spectrum of bioactivities. rsc.org Synthetic chemists utilize simpler indole-containing building blocks as starting points for the total synthesis of these intricate molecules and their analogues. researchgate.netub.edu Functionalized indoles, such as those with reactive amine groups, are instrumental in constructing polycyclic systems through reactions like cycloadditions and annulations. acs.org While a direct total synthesis of a specific natural product originating from this compound is not extensively documented in readily available literature, its structural motifs are representative of precursors used in divergent synthetic strategies. These strategies allow for the rapid generation of diverse and complex molecular architectures from a common starting material, facilitating the creation of natural product-like libraries for drug discovery. nih.gov

Chemical probes are essential small-molecule tools used to study and manipulate biological systems, providing insights into protein function and cellular pathways. nih.gov The development of effective and selective probes is a key objective in chemical biology. The structure of this compound is well-suited for this purpose. The primary amine provides a site for conjugation to reporter molecules such as fluorophores, biotin tags, or affinity resins. This allows for the creation of specialized ligands to visualize target proteins within cells, identify binding partners, or investigate the pharmacokinetics of a potential drug. The indole scaffold itself can be optimized for affinity and selectivity towards a specific biological target, while the amine handle allows for the attachment of functionalities that enable detection and analysis without disrupting the core binding interaction.

In Vitro Biological Activity Investigations of this compound Derivatives

The true value of a chemical scaffold is demonstrated by the biological activity of the molecules derived from it. Derivatives of substituted indoles have been extensively evaluated against a multitude of biological targets. The following sections detail the investigation of derivatives based on the this compound framework as inhibitors of key enzymes implicated in human disease.

Enzyme inhibition is a primary strategy in drug development. The indole core has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. iiarjournals.orgnih.gov In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the local microenvironment and an accumulation of immunosuppressive kynurenine metabolites. researchgate.netacs.org This process helps cancer cells evade the host's immune system. rsc.org Consequently, the inhibition of IDO1 has emerged as a major target for cancer immunotherapy. iiarjournals.org

Numerous indole-based compounds have been investigated as IDO1 inhibitors, leveraging the structural similarity of the indole ring to the natural substrate, tryptophan. iiarjournals.orgnih.gov The structure-activity relationships of these derivatives have been explored to optimize potency and selectivity. iiarjournals.orgresearchgate.net While simple indoles are often inactive, derivatives with specific substitutions can exhibit potent inhibitory effects. iiarjournals.org

Below is a table summarizing the in vitro inhibitory activity of several indole-based compounds against human IDO1, illustrating the potential of this scaffold in developing clinically relevant inhibitors.

| Compound Name/Reference | Core Structure | Modifications | hIDO1 IC₅₀ | Citation(s) |

| Indomethacin | 1H-Indole | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-acetic acid | 12.5 µM | iiarjournals.orgiiarjournals.org |

| MTH-trp | 1H-Indole | 5-((1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one | Kᵢ = 12 µM | acs.org |

| PF-06840003 (IPD) | Imidazopyridine | N/A | 1 µM | nih.gov |

| Compound 1 (from Obata et al., 2017) | 1H-Indole | Indomethacin derivative | 5.8 µM | iiarjournals.orgiiarjournals.org |

| Compound 16 (from Obata et al., 2017) | 1H-Indole | Indomethacin derivative | 2.5 µM | iiarjournals.orgiiarjournals.org |

This table is for illustrative purposes to show the activity of various indole derivatives. IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govgoogle.com This pathway is essential for DNA and RNA synthesis, and thus for cell proliferation. scbt.com Humans have two isoforms, IMPDH1 and IMPDH2, with IMPDH2 being upregulated in rapidly proliferating cells, including cancer cells and activated lymphocytes. nih.govebi.ac.uk This makes IMPDH2 an attractive target for the development of anticancer and immunosuppressive agents. google.comnih.gov

Fragment-based screening and subsequent chemical elaboration have identified indole-based structures as inhibitors of IMPDH. nih.gov These non-nucleoside inhibitors bind to the enzyme and disrupt its catalytic activity. The development of selective inhibitors for IMPDH2 over IMPDH1 is a key goal to minimize potential side effects. nih.gov

The table below presents data on the in vitro inhibitory activity of representative indole-based compounds against human IMPDH II, highlighting the utility of the indole scaffold for this target.

| Compound Name/Reference | Core Structure | Modifications | hIMPDH II IC₅₀ | Citation(s) |

| Indole Fragment 4a (from Beevers et al., 2006) | 1H-Indole | 3-cyanoindole | 20 µM | nih.gov |

| Indole Fragment 4l (from Beevers et al., 2006) | 1H-Indole | 3-(pyridin-4-yl)indole | 1.15 µM | nih.gov |

| Indole Fragment 4m (from Beevers et al., 2006) | 1H-Indole | 3-(pyridin-3-yl)indole | 1.8 µM | nih.gov |

This table is for illustrative purposes. IC₅₀ is the half-maximal inhibitory concentration.

Evaluation as Enzyme Inhibitors

Histone Deacetylase 1 (HDAC1) Inhibition

There is no available scientific literature that has evaluated the inhibitory activity of this compound against Histone Deacetylase 1 (HDAC1). Consequently, data such as IC50 values and structure-activity relationships for this specific compound are not available.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Modulation

Scientific studies detailing the modulatory effects of this compound on Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) have not been found in the public domain. Research on its potential to influence the expression or activity of these pro-inflammatory enzymes has not been published.

Hyaluronidase and Glycosidase (α-amylase) Inhibition

There are no published reports on the inhibitory potential of this compound against hyaluronidase and α-amylase. Therefore, its efficacy as an inhibitor of these enzymes remains uncharacterized.

Lipoxygenase (LOX) Inhibition

The inhibitory activity of this compound against lipoxygenase (LOX) has not been a subject of published scientific investigation. Data on its potential to interfere with the lipoxygenase pathway is currently unavailable.

Anti-Proliferative and Apoptosis-Inducing Activities in Cell Lines

No studies have been published that investigate the anti-proliferative and apoptosis-inducing effects of this compound in cancer cell lines.

Targeting Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

The potential for this compound to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has not been explored in any published research.

Interaction with DNA Structures (e.g., c-Myc G-quadruplex)

There is no available research on the interaction between this compound and DNA secondary structures like the c-Myc G-quadruplex. Its potential as a G-quadruplex stabilizing agent is unknown.

No specific research data is publicly available for the in vitro and computational applications of this compound in the areas outlined.

Extensive searches for scientific literature detailing the specific biological activities of the chemical compound this compound did not yield targeted results for the requested applications. While the broader class of indole-containing molecules is a subject of significant interest in medicinal chemistry, with numerous derivatives being investigated for various therapeutic properties, research focusing specifically on this compound in the specified areas of antimicrobial, antiparasitic, neurotrophic, and receptor modulatory activities is not present in the available search results.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested for the following sections:

Receptor Binding and Modulatory Activities

Further research and publication in peer-reviewed scientific journals would be required to generate the specific data needed to populate the requested article structure for this compound.

Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT4)

The serotonin system is a major target for therapeutic agents. While specific data for this compound at the 5-HT4 receptor is not detailed in the reviewed literature, the indole scaffold is a well-established pharmacophore for serotonin receptor ligands. For instance, Tegaserod, an indole derivative, is known as a selective, partial 5-HT4 receptor agonist nih.gov.

Research into a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified potent human 5-HT(1D) receptor agonists. This highlights the importance of the substitution pattern at the 6-position of the indole ring for achieving high affinity and selectivity at serotonin receptors nih.gov. Although a different subtype, this research underscores the potential of the indol-6-yl moiety as a key element for designing serotonin receptor modulators nih.gov. Further studies on indole-3-carboxamides have also yielded potent 5-HT4 receptor antagonists nih.gov.

Histamine (B1213489) H3 Receptor Binding

The histamine H3 receptor is a critical target in the central nervous system for treating cognitive and sleep disorders. The development of H3 receptor antagonists has involved exploring a wide variety of chemical scaffolds nih.govnih.govresearchgate.net. While many imidazole-based ligands are known to have an affinity for H3 receptors, other heterocyclic structures have also been successfully developed nih.gov. Although direct binding data for this compound is not available, the broad chemical space of H3 ligands suggests that novel scaffolds are continuously being explored for their potential interaction with this receptor nih.govnih.gov.

Dopamine (B1211576) D2/D3 Receptor Agonism

Dopamine D2 and D3 receptors are highly homologous and are key targets for antipsychotic and anti-Parkinsonian drugs elifesciences.org. The development of subtype-selective ligands remains a significant challenge mdpi.commdpi.com. Indole-based structures have been investigated as dopamine receptor antagonists. For example, the compound 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]methylindole served as a lead template for D2-selective antagonists nih.gov. Studies on various indole-containing compounds have demonstrated their high affinity for both D1 and D2 receptors nih.gov. While these studies focus on antagonism, they confirm that the indole nucleus is a viable scaffold for designing ligands that interact with dopamine receptors. The specific substitution pattern on the indole ring and the nature of the appended side chains are critical for determining affinity and selectivity between D2 and D3 subtypes nih.govnih.gov.

Antioxidant and Radical Scavenging Properties

Indole derivatives are widely recognized for their antioxidant and radical-scavenging capabilities. This activity is largely attributed to the indole nucleus itself, which can act as an electron or hydrogen donor to neutralize free radicals ijpsonline.com. The nitrogen atom in the indole ring can donate a hydrogen atom, forming a resonance-stabilized indolyl radical, which is a key mechanism for its free radical-scavenging effect nih.gov.

Studies on various classes of indole derivatives have consistently demonstrated their antioxidant potential in vitro.

2-Phenyl-1H-indoles : Have shown significant antioxidant capacity, with compounds bearing electron-donating substituents exhibiting enhanced activity ijpsonline.com.

3-Substituted-2-oxindoles : Analogues with fluoro and methyl substitutions displayed maximal effects in DPPH radical scavenging assays, with activity being concentration-dependent nih.gov.

C-3 Substituted Indoles : A study of various C-3 substituted indoles found that the nature of the substituent is critical for antioxidant activity, but the presence of the unsubstituted indole nitrogen atom is mandatory for the effect nih.gov.

The antioxidant activity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay nih.govresearchgate.net. The presence of the 2-methyl group on the this compound core, being an electron-donating group, is expected to contribute favorably to its antioxidant potential.

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indoles | DPPH Radical Scavenging | Compounds with electron-donating groups showed better antioxidant properties. | ijpsonline.com |

| 5-Fluoro and 5-Methyl 2-Oxindoles | DPPH Radical Scavenging | Showed maximum scavenging effects of 70% and 62%, respectively. | nih.gov |

| C-3 Substituted Indoles | DPPH, Fe2+ Chelating, Reducing Power | The N-H group is essential for activity; the C-3 substituent modulates effectiveness. | nih.gov |

| N-substituted indol-1-yl acetamides | DPPH & FRAP | Compounds with halogen substitutions on an attached phenyl ring showed remarkable activity. | researchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates rsc.org. For indole derivatives, SAR exploration has revealed that modifications to the indole core, including the position and nature of substituents, profoundly impact biological activity nih.govnih.govmdpi.com.

Influence of Substitution Patterns on Biological Potency and Selectivity

The substitution pattern on the indole ring is a critical determinant of both biological potency and selectivity for a given target. A key study on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine analogues as 5-HT(1D) receptor agonists provides direct insight into the role of substituents at the 6-position of the indole ring nih.gov.

In this series, various functional groups were introduced at the 6-position, and their effects on binding affinity (Ki) at the human 5-HT(1D) receptor were measured.

Small, polar groups : Introduction of a cyano (-CN) or carboxamide (-CONH2) group at the 6-position resulted in high affinity for the 5-HT(1D) receptor.

Bulky, heterocyclic groups : Replacing the 6-substituent with larger, heterocyclic systems also led to potent compounds. For instance, a tetrahydro-thiopyran-4-ol derivative was identified as a highly potent agonist with a Ki of 2.4 nM and good selectivity over other serotonin receptor subtypes nih.gov.

Hydrogen : The unsubstituted parent compound (6-H) showed significantly lower affinity, demonstrating the importance of substitution at this position for potent receptor interaction nih.gov.

This research clearly indicates that the 6-position of the indole ring is a key site for modification to enhance potency and selectivity. The electronic nature and steric bulk of the substituent at this position directly influence the binding interaction with the target receptor nih.gov.

| Compound Analogue (Substitution at Indole-6-Position) | Binding Affinity (Ki, nM) at h5-HT(1D) Receptor | Reference |

|---|---|---|

| -H | 1000 | nih.gov |

| -CN | 15 | nih.gov |

| -CONH2 | 11 | nih.gov |

| -SO2NH2 | 4.2 | nih.gov |

| 4-hydroxy-tetrahydro-thiopyran-4-yl | 2.4 | nih.gov |

Conformational Preferences and Active Site Interactions

The conformational flexibility of this compound and its derivatives is a critical determinant of their interaction with biological targets. The spatial arrangement of the 2-methylindole (B41428) core and the 6-methanamine substituent dictates the molecule's ability to fit within the binding pocket of a receptor or enzyme. The torsional angles around the bond connecting the methanamine group to the indole ring, as well as the orientation of the amine group itself, are of particular importance.

Computational studies on analogous substituted aromatic compounds have demonstrated the utility of techniques such as the Lanthanide-Induced Shift (LIS) method in elucidating conformational isomerism. For instance, studies on 2-substituted fluoro- and trifluoromethyl-benzaldehydes have shown that the trans conformer is generally more stable, though this can be influenced by the polarity of the solvent rsc.org. While direct experimental data on the conformational preferences of this compound is not extensively available, it is reasonable to infer that intramolecular hydrogen bonding and steric hindrance play significant roles in defining its low-energy conformations.

Within a protein's active site, the indole nucleus can participate in various non-covalent interactions. The aromatic system can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The NH group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom can also participate in coordination with metal ions. The 2-methyl group can contribute to hydrophobic interactions within a nonpolar sub-pocket of the active site. The 6-methanamine substituent is capable of forming crucial hydrogen bonds and ionic interactions with acidic residues like aspartate and glutamate, or with the phosphate backbone of nucleic acids. The specific geometry of these interactions is highly dependent on the adopted conformation of the ligand within the binding site.

Computational and Theoretical Investigations in Medicinal Chemistry

Computational and theoretical chemistry are indispensable tools in the exploration of the medicinal chemistry applications of this compound and its analogs. These methods provide insights into ligand-target interactions, reaction mechanisms, and pharmacokinetic properties, thereby guiding the design and optimization of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode of this compound derivatives and in rationalizing their biological activity. Docking studies of various indole derivatives have been reported against a range of biological targets.

For instance, in a study of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, molecular docking was used to investigate their binding to antibacterial and antifungal targets mdpi.com. The results revealed that these compounds could fit within the active sites of enzymes such as E. coli MurB and lanosterol 14α-demethylase, forming key hydrogen bonds and hydrophobic interactions mdpi.com. Similarly, docking studies on N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides identified potential binding modes within the active sites of microbial proteins nih.gov.

A study on a structurally related compound, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, as a potential inhibitor of Cancer Osaka Thyroid Kinase, demonstrated its ability to bind tightly within the active site of the target protein alliedacademies.org. Such studies provide a framework for understanding how this compound might interact with its biological targets. The indole core would likely engage in hydrophobic and π-stacking interactions, while the methanamine group would be critical for forming specific hydrogen bonds and salt bridges.

Below is a hypothetical interactive data table illustrating the kind of data generated from molecular docking studies of indole derivatives against a generic kinase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -8.5 | ASP151, ARG118 | Hydrogen Bond, Ionic |

| Derivative B | -7.9 | TRP179, PHE201 | π-π Stacking |

| Derivative C | -9.2 | LEU83, VAL91 | Hydrophobic |

| This compound (Hypothetical) | -8.1 | GLU120, TYR175 | Hydrogen Bond, π-π Stacking |

Quantum chemical calculations, such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), are powerful methods for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. For indole derivatives, these calculations can elucidate the preferred sites of electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers of reaction pathways.

While specific DFT studies on this compound are not widely published, research on the broader indole class provides valuable insights. For example, DFT calculations have been employed to study the unimolecular isomerizations of indole, identifying the transition states and intermediates involved japsonline.com. Such studies are crucial for understanding the stability and potential metabolic transformations of indole-containing compounds. In the context of drug action, quantum chemical calculations can help to understand the mechanism of covalent inhibition, where a drug molecule forms a chemical bond with its target enzyme.

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules. These predictions help to identify compounds with favorable drug-like characteristics and to flag potential liabilities. For this compound and its derivatives, various molecular descriptors can be calculated to predict properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Studies on other indole derivatives have shown that these compounds generally exhibit good oral absorption potential. In silico pharmacokinetic studies on novel indole derivatives containing pteridine and benzimidazole moieties suggested good oral absorption and no blood-brain barrier penetration japsonline.com. The prediction of metabolic stability is another crucial aspect. The indole ring is susceptible to oxidation by cytochrome P450 enzymes, and in silico models can predict the likely sites of metabolism. The 2-methyl group in this compound may influence its metabolic profile by sterically hindering access to certain positions on the indole ring.

The following interactive data table presents predicted drug-like properties for a hypothetical set of indole derivatives, based on commonly used in silico models.

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| Derivative 1 | 350.4 | 3.2 | 2 | 4 | 85.3 |

| Derivative 2 | 412.5 | 4.1 | 1 | 5 | 95.6 |

| Derivative 3 | 388.4 | 3.8 | 3 | 3 | 78.9 |

| This compound | 160.22 | 1.85 (Predicted) | 2 | 1 | 38.8 (Predicted) |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

QSAR studies have been successfully applied to various classes of indole derivatives. For instance, a 2D-QSAR study was performed on 1H-3-indolyl derivatives to model their antioxidant activity researchgate.net. The developed models helped to identify the key structural features responsible for the observed activity. In another study, 2D and 3D-QSAR models were developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents. These models provided insights into the steric and electronic requirements for potent inhibition.

For a series of this compound derivatives, a QSAR study would typically involve calculating a range of descriptors, including constitutional, topological, electronic, and quantum chemical parameters. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a predictive model. The insights gained from such a model could guide the synthesis of new derivatives with improved biological activity.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of (2-Methyl-1H-indol-6-yl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be mapped out.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous structures. libretexts.orglibretexts.org The protons on the aromatic rings are expected to resonate in the downfield region, typically between δ 6.5 and 7.5 ppm. libretexts.org The methyl group protons at the C2 position would likely appear as a singlet around δ 2.3-2.4 ppm. The protons of the aminomethyl group (-CH₂NH₂) at the C6 position are anticipated to be found in the range of δ 3.8-4.0 ppm. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a significantly downfield shift, often above δ 8.0 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the indole ring would produce signals in the aromatic region (δ 110-140 ppm). The methyl carbon (C2-CH₃) would be expected in the upfield region, while the aminomethyl carbon (C6-CH₂) would resonate further downfield due to the influence of the attached nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Indole Ring) | 6.5 - 7.5 |

| Indole N-H | > 8.0 (broad) |

| Methylene (-CH₂NH₂) | 3.8 - 4.0 |

| Methyl (-CH₃) | 2.3 - 2.4 |

| Amine (-NH₂) | Variable (broad) |

Note: These are approximate values based on general NMR principles and data for similar compounds.

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₂), the monoisotopic mass is 160.10005 Da. uni.luuni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, corroborating the molecular formula. The analysis also provides predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase. uni.luuni.lu

Table 2: Predicted Mass Spectrometry Data and Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.10733 | 132.1 |

| [M+Na]⁺ | 183.08927 | 142.2 |

| [M+K]⁺ | 199.06321 | 137.8 |

| [M+NH₄]⁺ | 178.13387 | 153.9 |

| [M-H]⁻ | 159.09277 | 134.4 |

| [M+HCOO]⁻ | 205.09825 | 156.1 |

| [M+CH₃COO]⁻ | 219.11390 | 146.1 |

Data sourced from predicted values. uni.luuni.lu

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe a sharp absorption band for the indole N-H stretch, typically in the region of 3300-3500 cm⁻¹. The N-H stretching vibrations of the primary amine group would also appear in this region, often as two distinct bands. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ range. oatext.comorientjchem.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit characteristic absorption maxima (λ_max) in the UV region, arising from π-π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature surveys, a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state structure, including crystal packing and specific intermolecular interactions, is not currently possible. However, based on the structures of closely related indole derivatives, a number of features can be anticipated. nih.govnih.gov

In the solid state, molecules of this compound would be expected to engage in a network of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is predicted to be a dominant force. The N-H groups of the indole ring and the primary amine can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This could lead to the formation of hydrogen-bonded dimers or extended one-, two-, or three-dimensional networks. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis can only be performed once a crystal structure has been determined by X-ray diffraction.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding the direct physical interaction between a small molecule and its biological target is fundamental to validating its mechanism of action. Biophysical techniques offer a direct means to measure these binding events, providing quantitative data on affinity and stoichiometry.

Fluorescence intensity titration is a widely used biophysical method to study the binding of a ligand to a protein. This technique relies on the change in the fluorescence properties of either the protein (intrinsic fluorescence) or a fluorescent probe upon binding. Indole derivatives, including those structurally related to this compound, are known to possess intrinsic fluorescence, which can be exploited for such studies. researchgate.net

In a typical experiment, the fluorescence of a protein solution is monitored as the concentration of the ligand, in this case, this compound, is incrementally increased. If the binding of the ligand to the protein causes a change in the local environment of the protein's fluorescent amino acid residues (primarily tryptophan and tyrosine), a corresponding change in fluorescence intensity will be observed. The most fluorescent species of indole derivatives are typically the non-ionized, neutral forms, with fluorescence maxima around 350 nm. researchgate.net

The data from these titrations can be used to generate a binding curve, from which the dissociation constant (Kd), a measure of binding affinity, can be determined. The experimental setup would involve selecting appropriate excitation and emission wavelengths to maximize the signal-to-noise ratio and minimize interference from other components in the solution.

Table 1: Illustrative Parameters for Fluorescence Intensity Titration

| Parameter | Example Value/Condition |

| Excitation Wavelength | 280 - 295 nm |

| Emission Wavelength | 340 - 360 nm |

| Buffer System | Phosphate-buffered saline (PBS), pH 7.4 |

| Temperature | 25 °C |

| Protein Concentration | 1-10 µM |

| Ligand Concentration Range | 0 - 100 µM (or higher, depending on Kd) |

Note: The values in this table are illustrative and would need to be optimized for the specific protein-ligand interaction being studied.

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. nih.govnanotempertech.com It measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and solvation shell upon binding. nih.gov One of the key advantages of MST is its low sample consumption and the ability to perform measurements in complex biological matrices. youtube.com

In an MST experiment to characterize the binding of this compound to its target protein, one of the binding partners would be fluorescently labeled. Typically, the protein is labeled, and the small molecule ligand is titrated. The movement of the fluorescently labeled protein through a temperature gradient is monitored. When the ligand binds to the protein, the resulting complex will have different thermophoretic properties than the unbound protein, leading to a change in the detected fluorescence signal.

A notable study demonstrated the use of MST to quantify the binding of indole to myeloperoxidase (MPO). researchgate.net In this research, fluorescently labeled recombinant human MPO (rhMPO) was titrated with increasing concentrations of indole. The resulting MST data yielded a dissociation constant (Kd) of 272 ± 77.4 µM, indicating a direct binding interaction. researchgate.net This provides a relevant example of how MST can be applied to study the interaction of indole-containing small molecules with their protein targets.

Table 2: Experimental Parameters for a Representative MST Experiment

| Parameter | Value/Condition | Reference |

| Labeled Molecule | His-tagged rhMPO | researchgate.net |

| Ligand | Indole | researchgate.net |

| Dissociation Constant (Kd) | 272 ± 77.4 µM | researchgate.net |

| Instrumentation | Monolith NT.115 (NanoTemper Technologies) | youtube.com |

| Capillaries | Standard treated capillaries | researchgate.net |

| Buffer | PBS, pH 7.4 | researchgate.net |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of compounds and the assessment of their purity.

Column chromatography is a fundamental purification technique used to separate a target compound from a mixture of byproducts and unreacted starting materials. mdpi.com The separation is based on the differential partitioning of the components between a stationary phase (typically silica (B1680970) gel or alumina) packed in a column and a mobile phase (a solvent or mixture of solvents) that flows through it.

For the purification of amine-containing compounds like this compound, which are basic in nature, special considerations are often necessary. The acidic nature of standard silica gel can lead to strong interactions with basic amines, resulting in poor separation and tailing of peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase to "neutralize" the acidic sites on the silica gel.

In a typical purification of a functionalized indole derivative, the crude reaction mixture is loaded onto a silica gel column, and a solvent system of increasing polarity is used for elution. For instance, a gradient of ethyl acetate (B1210297) in hexanes is a common choice. nih.gov

Table 3: Representative Conditions for Column Chromatography Purification of an Indole Derivative

| Parameter | Condition |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) |

| Additive (for amines) | 0.1-1% Triethylamine |

| Detection | UV light (254 nm) or staining with a suitable reagent |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. It is a critical tool for assessing the purity of a synthesized compound like this compound.

Reversed-phase HPLC is the most common mode used for the analysis of small organic molecules. In this technique, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

For the analysis of indoleamines, HPLC methods often employ a buffer, such as ammonium (B1175870) acetate or formic acid, in the mobile phase to ensure good peak shape and reproducibility. nih.gov Detection is commonly achieved using a UV detector, as the indole ring system has a strong chromophore. A wavelength of 280 nm is often used for the detection of indole compounds. orgsyn.org

A study on the analysis of indoline, a saturated analog of indole, utilized a reversed-phase HPLC method with a C18 column and an isocratic mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). rsc.orgacs.org Another method for the determination of various indole derivatives used a C8 column with a gradient elution of acetonitrile in an acetic acid/water buffer, with fluorimetric detection (excitation at 280 nm, emission at 350 nm). nih.gov

Table 4: Illustrative HPLC Parameters for Purity Assessment of an Indole Derivative

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol: 0.1% TFA in Water (Isocratic) | Acetonitrile: Acetic Acid/Water buffer, pH 3.8 (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 280 nm | Fluorimetric (Ex: 280 nm, Em: 350 nm) |

| Temperature | Ambient | Ambient |

Future Research Perspectives and Academic Innovations

Development of Novel and Efficient Synthetic Pathways for Substituted Indole (B1671886) Methanamines

The synthesis of specifically substituted indoles remains a central focus of organic chemistry. While classical methods like the Fischer, Madelung, and Bartoli indole syntheses provide foundational routes, they often require harsh conditions or have limitations regarding substrate scope and regioselectivity. bhu.ac.inorganic-chemistry.org For a compound like (2-Methyl-1H-indol-6-yl)methanamine, which has substituents on both the benzene (B151609) and pyrrole (B145914) rings, achieving an efficient and scalable synthesis is a key challenge that invites innovation.

Future research will likely concentrate on modern synthetic methodologies that offer milder conditions, higher yields, and greater functional group tolerance. Key areas for development include:

Palladium-Catalyzed Cross-Coupling and Cyclization: Recent advancements have demonstrated the power of palladium catalysis in constructing the indole core. organic-chemistry.org Future work could focus on developing a convergent synthesis where a substituted o-allylaniline or a related precursor undergoes a palladium-catalyzed cycloisomerization to form the 2-methylindole (B41428) ring system with the 6-position pre-functionalized for conversion to the aminomethyl group. organic-chemistry.org

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. Research into the selective C-H amination or cyanomethylation at the C6 position of a 2-methylindole precursor could provide a more atom-economical route to the target compound.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability. Adapting multi-step sequences for the synthesis of substituted indole methanamines to flow reactors or using microwave assistance for challenging steps, such as the construction of the indole ring or the introduction of substituents, represents a promising avenue for academic and industrial research. organic-chemistry.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, environmentally friendly conditions. Future research could explore the use of engineered enzymes for key steps, such as the reduction of a nitrile or an oxime at the 6-position to yield the final methanamine product.

A comparative overview of potential synthetic strategies highlights the shift towards more modern and efficient approaches.

| Synthetic Strategy | Description | Potential Advantages | Challenges for this compound |

| Classical Methods (e.g., Fischer, Gassman) | Multi-step synthesis involving condensation and cyclization of substituted anilines and ketones/aldehydes. bhu.ac.inwikipedia.org | Well-established and understood reaction mechanisms. | Often requires harsh acidic or basic conditions; potential for low yields and side products; requires specifically substituted starting materials. |

| Palladium-Catalyzed Reactions | Cross-coupling reactions to build the carbon skeleton followed by a catalyzed cyclization. organic-chemistry.org | High efficiency, good functional group tolerance, and milder reaction conditions. | Catalyst cost and sensitivity; optimization of ligands and reaction conditions required. |

| C-H Activation | Direct functionalization of the indole C-H bonds, avoiding the need for pre-installed leaving groups. | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity (e.g., C6 vs. other positions); catalyst development. |

| Electrochemical Synthesis | Using electricity to drive redox reactions, enabling transformations without chemical oxidants or reductants. organic-chemistry.org | Environmentally friendly ("green chemistry"), high control over reaction potential. | Specialized equipment required; optimization of electrolyte and electrode materials. |

Exploration of Undiscovered Pharmacological Targets and Biological Pathways for In Vitro Studies

The indole scaffold is present in numerous drugs with diverse mechanisms of action, targeting everything from G-protein coupled receptors (GPCRs) to enzymes and ion channels. nih.gov Indole derivatives have shown activity as anticancer agents by targeting tubulin, protein kinases, and apoptosis regulators like Bcl-2, and as neuroprotective agents by inhibiting enzymes like monoamine oxidase (MAO). nih.govmdpi.commdpi.com The specific substitution pattern of this compound—a small alkyl group at C2 and a basic aminomethyl group at C6—suggests several exciting avenues for pharmacological exploration.

Future in vitro studies should aim to screen this compound and its derivatives against a wide range of targets to uncover novel biological activities.

Kinase Profiling: The indole nucleus is a common feature in kinase inhibitors. mdpi.com A broad screening panel against the human kinome could reveal unexpected inhibitory activity against kinases involved in cancer, inflammation, or metabolic disorders.

GPCR Ligand Binding: Many neurotransmitters, like serotonin (B10506), are indole derivatives. The structural similarity of this compound to tryptamine (B22526) suggests potential interactions with serotonin (5-HT), dopamine (B1211576), or other biogenic amine receptors. nih.gov Exploring its binding profile could identify novel CNS-active agents.

Enzyme Inhibition Assays: Beyond kinases, indole derivatives can inhibit other key enzymes. For example, indoleamine-2,3-dioxygenase (IDO) is an important target in cancer immunotherapy. unamur.be Screening against enzymes like IDO, cholinesterases, or histone deacetylases (HDACs) could yield new therapeutic leads. mdpi.commdpi.com

Phenotypic Screening: Instead of a target-based approach, phenotypic screening on various cell lines (e.g., cancer, neuronal, immune cells) could reveal unexpected biological effects. nih.gov For instance, observing effects on cell proliferation, apoptosis, or cytokine release could point towards novel pathways and targets that were not previously hypothesized. nih.govnih.gov

The structural versatility of the indole scaffold allows it to interact with a wide array of target classes.

| Potential Target Class | Examples | Therapeutic Area | Rationale for Indole Methanamines |

| Protein Kinases | EGFR, BRAF, VEGFR-2, CDKs mdpi.com | Oncology, Inflammation | The indole core acts as a bioisostere for ATP, binding in the kinase hinge region. |

| GPCRs | Serotonin (5-HT) Receptors, Dopamine Receptors nih.gov | CNS Disorders, Migraine | Structural mimicry of endogenous ligands like serotonin and tryptamine. nih.gov |

| Enzymes | MAO, Cholinesterases, IDO, HDACs mdpi.commdpi.comunamur.be | Neurodegeneration, Oncology, Inflammation | The indole ring can participate in key hydrogen bonding and hydrophobic interactions within enzyme active sites. |

| Apoptosis Regulators | Bcl-2, Mcl-1 mdpi.com | Oncology | The planar indole system can disrupt protein-protein interactions crucial for cell survival. |

| Microtubule Dynamics | Tubulin Polymerization nih.gov | Oncology | Indole derivatives can bind to the colchicine (B1669291) site on tubulin, preventing microtubule formation. |

Advancements in Computational Design and De Novo Drug Discovery Methodologies

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and properties, thereby reducing the time and cost associated with synthesizing and testing new compounds. mdpi.com For this compound, these methodologies offer a path to rationally design next-generation analogs with enhanced potency, selectivity, and drug-like properties.

Future academic innovations in this area will focus on several key computational strategies:

In Silico Screening and Molecular Docking: Once a potential biological target is identified (from Section 6.2), molecular docking can be used to predict the binding mode and affinity of this compound. nih.govjournal-jop.org Furthermore, large virtual libraries of related indole methanamines can be screened against the target's crystal structure to prioritize the most promising candidates for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse set of analogs and measuring their biological activity, QSAR models can be built. journal-jop.org These statistical models correlate specific physicochemical properties with activity, allowing researchers to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov This can reveal crucial information about the stability of the interaction, the role of water molecules, and potential conformational changes, offering deeper insights for lead optimization.

De Novo Drug Design: Advanced algorithms can design entirely new molecules that are optimized to fit the binding site of a target protein. Using the this compound scaffold as a starting fragment, de novo design programs can "grow" novel structures within the active site, suggesting innovative chemical modifications that might not be intuitively obvious. nih.gov

Integration of High-Throughput Screening with Rational Design in Academic Research Platforms

The synergy between high-throughput screening (HTS) and rational design creates a powerful cycle for drug discovery. nih.gov HTS allows for the rapid testing of thousands to millions of compounds to identify initial "hits," while rational design uses structural and computational insights to methodically optimize these hits into potent and selective lead compounds. researchgate.net Academic research platforms are increasingly adopting these industry-standard approaches.

The future of research for compounds like this compound will involve a tightly integrated workflow:

Library Design and Synthesis: A diverse library of indole methanamines, centered around the core structure of this compound, would be synthesized. This library would feature variations at multiple positions on the indole ring to explore the structure-activity relationship (SAR).

High-Throughput Screening (HTS): This library would be screened against one or more biological targets using automated, miniaturized assays. researchgate.netelsevierpure.com For example, fluorescence-based assays could measure enzyme inhibition or receptor binding in a 384- or 1536-well plate format. nih.gov

Hit Validation and Triage: Initial hits from the HTS campaign would be confirmed and prioritized. Counter-screens would be used to eliminate compounds that are non-specific or interfere with the assay technology itself. nih.gov

Structure-Based Rational Design: The most promising hits would be co-crystallized with their target protein or modeled using computational docking. nih.govnih.gov This structural information would guide the next round of synthesis, focusing on modifications predicted to enhance binding affinity and selectivity.

Iterative Optimization: This cycle of design, synthesis, and testing would be repeated, with each iteration producing compounds with improved pharmacological profiles, ultimately leading to a preclinical candidate.

A hypothetical workflow illustrates this integrated approach.

| Phase | Activity | Technology/Methodology | Objective |

| 1: Hit Discovery | Screening a 10,000-compound indole library. | High-Throughput Screening (HTS) using a fluorescence polarization assay. | Identify initial compounds ('hits') that bind to a target kinase with >50% inhibition at 10 µM. |

| 2: Hit Validation | Re-testing hits and performing dose-response curves. | Automated liquid handling, IC₅₀ determination. | Confirm activity and determine the potency (IC₅₀) of validated hits. |

| 3: Rational Design | Computational docking of validated hits into the kinase active site. | Molecular Modeling (e.g., Maestro, MOE). mdpi.comjournal-jop.org | Understand the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| 4: Lead Optimization | Synthesis of 20 new analogs based on computational insights. | Parallel Synthesis, Structure-Activity Relationship (SAR) analysis. | Improve potency and selectivity by modifying the hit structure. |

| 5: Preclinical Evaluation | In vitro testing of optimized leads in cell-based assays. | Cell viability assays, Western blotting for target engagement. | Evaluate the cellular efficacy and mechanism of action of lead compounds. |

By leveraging these future research perspectives and academic innovations, the scientific community can systematically explore the therapeutic potential of this compound, potentially leading to the discovery of novel drug candidates for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methyl-1H-indol-6-yl)methanamine, and what factors influence reaction yields?

- Methodology :

- Core Synthesis : Start with indole derivatives and introduce substituents via reductive amination or alkylation. For example, methyl groups can be introduced at the 2-position of indole using methyl halides in the presence of a base like NaH.

- Reduction : Use lithium aluminum hydride (LiAlH4) to reduce nitriles or amides to primary amines, ensuring anhydrous conditions to prevent side reactions .

- Key Factors : Reaction temperature (optimize between 0–25°C to avoid decomposition), solvent polarity (e.g., THF for LiAlH4), and catalyst selection (e.g., Pd/C for hydrogenation steps). Monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the methyl group (δ ~2.3 ppm for CH) and methanamine moiety (δ ~3.7 ppm for CHNH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHN, expected m/z 161.1075).

- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodology :

- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent oxidation. Avoid exposure to light, as indole derivatives are prone to photodegradation.

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use antioxidants like BHT (0.01% w/v) in solution phases .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data observed in studies involving this compound derivatives?

- Methodology :

- Systematic SAR Studies : Vary substituents at the indole 3- and 5-positions to isolate structural contributions to activity. For example, compare chloro, methoxy, and trifluoromethyl groups .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors. Validate with experimental IC values .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs, accounting for variables like cell line heterogeneity or assay protocols .

Q. How can researchers optimize the regioselectivity of substitution reactions at the indole ring of this compound?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the methanamine) to steer electrophilic substitution to the 4- or 5-position of indole.

- Metal Catalysis : Use Pd(OAc) with ligands like XPhos for Suzuki-Miyaura coupling at the 3-position. Optimize solvent (toluene vs. DMF) and base (KCO vs. CsCO) .

- Table 1 : Example reaction conditions for bromination:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS, AIBN | CCl | 80°C | 62 |

| Br, FeCl | CHCl | 0°C | 45 |

Q. What experimental designs are recommended to evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?

- Methodology :

- ADME Profiling :

- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (P).

- Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.

- In Vivo PK : Administer IV/PO doses in rodents and collect plasma samples at timed intervals. Calculate AUC, t, and bioavailability .

Safety and Compliance

- Handling Precautions : Follow GHS guidelines for skin/eye protection (wear nitrile gloves, goggles) and respiratory safety (use NIOSH-approved N95 masks). Avoid dust formation during weighing .

- Waste Disposal : Neutralize amine-containing waste with 1M HCl before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.